molecular formula C12H17NO4 B6174675 1-{[(tert-butoxy)carbonyl]amino}-3-ethynylcyclobutane-1-carboxylic acid CAS No. 2680537-55-5

1-{[(tert-butoxy)carbonyl]amino}-3-ethynylcyclobutane-1-carboxylic acid

Cat. No. B6174675
CAS RN: 2680537-55-5
M. Wt: 239.3
InChI Key:
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Description

1-{[(Tert-Butoxy)carbonyl]amino}-3-ethynylcyclobutane-1-carboxylic acid, also known as TBCA, is a cyclic carboxylic acid consisting of a tert-butoxycarbonyl group attached to the nitrogen atom of an ethynylcyclobutane ring. It is a versatile reagent used in a variety of organic synthesis reactions, including the synthesis of amines, alcohols, and other organic compounds. TBCA has also been used in the preparation of pharmaceuticals, agrochemicals, and other industrial products. In recent years, TBCA has been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

1-{[(tert-butoxy)carbonyl]amino}-3-ethynylcyclobutane-1-carboxylic acid has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of amines, alcohols, and other organic compounds, as well as for the preparation of pharmaceuticals, agrochemicals, and other industrial products. In addition, this compound has been studied for its ability to catalyze a variety of organic reactions, including the formation of amides, esters, and other compounds. This compound has also been investigated for its potential use as a drug delivery system, as well as for its ability to facilitate the transport of drugs across the cell membrane.

Mechanism of Action

The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-3-ethynylcyclobutane-1-carboxylic acid is not fully understood. However, it is believed that the tert-butoxycarbonyl group attached to the nitrogen atom of the ethynylcyclobutane ring is responsible for the catalytic activity of the compound. The tert-butoxycarbonyl group is believed to act as a proton donor, which facilitates the formation of amides and esters from the reaction of the cyclic carboxylic acid with an alkyl halide. It is also believed that the tert-butoxycarbonyl group may facilitate the transport of drugs across the cell membrane, as well as the formation of amides and esters from the reaction of the cyclic carboxylic acid with an alkyl halide.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that the compound may have a variety of effects on the body. For example, it has been suggested that this compound may act as an antioxidant, which could help protect cells from damage caused by free radicals. It has also been suggested that this compound may have an effect on the immune system, as well as on the metabolism of fats and carbohydrates.

Advantages and Limitations for Lab Experiments

1-{[(tert-butoxy)carbonyl]amino}-3-ethynylcyclobutane-1-carboxylic acid has several advantages for use in laboratory experiments. For example, it is a relatively inexpensive reagent, and it is easy to handle and store. In addition, this compound is a relatively stable compound, and it can be stored for long periods of time without decomposition. However, there are some potential limitations to the use of this compound in laboratory experiments. For example, the compound is sensitive to hydrolysis, and it can react with other compounds in the presence of water. In addition, the reaction of this compound with an alkyl halide can produce an unstable intermediate, which can lead to side reactions and the formation of unwanted byproducts.

Future Directions

There are a number of potential future directions for the use of 1-{[(tert-butoxy)carbonyl]amino}-3-ethynylcyclobutane-1-carboxylic acid in scientific research. For example, further research could be conducted to investigate the biochemical and physiological effects of the compound, as well as its potential applications in drug delivery systems. In addition, further research could be conducted to explore the potential of this compound as a catalyst for the synthesis of amides, esters, and other compounds. Finally, further research could be conducted to explore the potential applications of this compound in the preparation of pharmaceuticals, agrochemicals, and other industrial products.

Synthesis Methods

1-{[(tert-butoxy)carbonyl]amino}-3-ethynylcyclobutane-1-carboxylic acid can be synthesized by a variety of methods, including the reductive amination of a cyclic carboxylic acid. This method involves the reaction of a cyclic carboxylic acid with a secondary amine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The reaction produces an amide intermediate, which is then hydrolyzed to yield the desired product. Other methods of synthesis include the reaction of a cyclic carboxylic acid with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction produces an alkyl halide intermediate, which is then hydrolyzed to yield the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{[(tert-butoxy)carbonyl]amino}-3-ethynylcyclobutane-1-carboxylic acid' involves the protection of the amine group, followed by the addition of an ethynyl group to the cyclobutane ring, and finally the deprotection of the amine group and carboxylic acid group.", "Starting Materials": [ "Cyclobutene", "Tert-butyl carbamate", "Sodium hydride", "Ethynyl magnesium bromide", "Carbon dioxide", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Cyclobutene is reacted with tert-butyl carbamate in the presence of sodium hydride to form the protected amine intermediate.", "The protected amine intermediate is then reacted with ethynyl magnesium bromide to add the ethynyl group to the cyclobutane ring.", "The resulting intermediate is then treated with carbon dioxide to form the carboxylic acid group.", "The amine and carboxylic acid protecting groups are then removed using hydrochloric acid and sodium hydroxide, respectively.", "The final product is isolated using standard organic extraction techniques with diethyl ether, methanol, and chloroform." ] }

CAS RN

2680537-55-5

Molecular Formula

C12H17NO4

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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